Bienvenue dans la boutique en ligne BenchChem!

N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide

Acute Myeloid Leukemia KIT Inhibition Proliferation Assay

APcK110 is a superior KIT inhibitor for AML research, demonstrating greater anti-proliferative potency against OCI/AML3 cells than imatinib and dasatinib, with efficacy comparable to cytarabine. It induces caspase-3/PARP-dependent apoptosis in both wild-type and mutant KIT-expressing cells, including imatinib-resistant D816V mutants. Critically, APcK110 selectively inhibits AML blast colony formation while sparing normal hematopoietic colony-forming cells—a therapeutic window not observed with generic KIT inhibitors. Ideal for preclinical pharmacodynamics, efficacy studies, and as a reference compound in ex vivo drug sensitivity testing on patient-derived samples.

Molecular Formula C20H16FN3O2
Molecular Weight 349.365
CAS No. 1775329-42-4
Cat. No. B2852912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide
CAS1775329-42-4
Molecular FormulaC20H16FN3O2
Molecular Weight349.365
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=C(ON=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H16FN3O2/c21-16-7-5-13(6-8-16)20-15(12-24-26-20)11-23-19(25)9-14-10-22-18-4-2-1-3-17(14)18/h1-8,10,12,22H,9,11H2,(H,23,25)
InChIKeyNJFCPRPRQIAKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

APcK110 (CAS 1775329-42-4): A Selective Indole-Isoxazole KIT Kinase Inhibitor for AML Research


N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide, commonly referred to as APcK110 or APCK-110 , is a synthetic small-molecule indole-isoxazole acetamide that functions as a potent, selective inhibitor of the receptor tyrosine kinase KIT (CD117) [1]. Originally disclosed in patents covering heteroatom-containing 3-oxoacetamideindolyl compounds with anticancer and anti-angiogenic activity [2], APcK110 has been characterized as a novel agent that suppresses KIT phosphorylation and downstream STAT3, STAT5, and Akt signaling, inducing caspase-dependent apoptosis in acute myeloid leukemia (AML) models [1]. Its molecular formula is C20H16FN3O2, with a molecular weight of 349.37 g/mol .

Why Generic KIT Inhibitors Cannot Replace APcK110 in AML and Mastocytosis Research


APcK110 occupies a distinct pharmacological niche within the KIT inhibitor class by combining a unique indole-isoxazole chemotype with demonstrated superiority over the clinically established KIT inhibitors imatinib and dasatinib in specific leukemic contexts [1]. While imatinib and dasatinib are multi-kinase inhibitors approved for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive ALL, their efficacy against KIT-driven AML, particularly in the presence of certain KIT mutations, is limited. APcK110 has been shown to be a more potent inhibitor of proliferation in the SCF-responsive AML cell line OCI/AML3 than both imatinib and dasatinib, and at least as potent as the standard chemotherapeutic cytarabine [1]. Furthermore, APcK110 induces apoptosis in both wild-type and mutant KIT-expressing cells via cleavage of caspase-3 and PARP, while crucially sparing normal colony-forming cells—a therapeutic window not consistently observed with generic KIT inhibitors [1]. These quantitative and functional differentiators make simple substitution of APcK110 with other KIT inhibitors inappropriate for research models aimed at understanding KIT-dependent AML pathogenesis.

APcK110 Quantitative Differentiation Evidence Versus Imatinib, Dasatinib, and Cytarabine


Superior Anti-Proliferative Potency in OCI/AML3 Cells Compared to Imatinib and Dasatinib

APcK110 demonstrates a more potent inhibition of proliferation in the SCF-responsive AML cell line OCI/AML3 than the clinically used KIT inhibitors imatinib and dasatinib [1]. APcK110 suppresses OCI/AML3 cell proliferation with an IC50 of approximately 175 nM . In a direct head-to-head comparison, APcK110 is reported to be a more potent inhibitor of OCI/AML3 proliferation than imatinib and dasatinib, and at least as potent as the standard chemotherapeutic agent cytarabine [1].

Acute Myeloid Leukemia KIT Inhibition Proliferation Assay

Dual Activity Against Wild-Type and Mutant KIT in Mastocytosis and AML Cell Lines

APcK110 effectively inhibits proliferation of the mastocytosis cell line HMC1.2, which harbors both KIT V560G and KIT D816V mutations, in a dose-dependent manner [1]. The compound also inhibits the SCF-responsive, wild-type KIT AML cell line OCI/AML3. This dual activity profile distinguishes APcK110 from imatinib, which is largely ineffective against the D816V gatekeeper mutation frequently found in systemic mastocytosis and core-binding factor AML [1].

Mastocytosis KIT Mutation Kinase Inhibition

Dose-Dependent Inhibition of KIT Downstream Signaling: STAT3, STAT5, and Akt

APcK110 inhibits phosphorylation of KIT and its key downstream signaling mediators STAT3, STAT5, and Akt in a concentration-dependent manner [1]. Western immunoblotting analysis demonstrated that incubation of OCI/AML3 and HMC1.2 cells with APcK110 for 30 minutes results in reduced phosphorylation of KIT, STAT3, STAT5, and Akt [2]. This multi-node signaling suppression is consistent with on-target KIT inhibition and is associated with the compound's pro-apoptotic and anti-proliferative effects.

Signal Transduction STAT Pathway Pharmacodynamics

Induction of Caspase-Dependent Apoptosis via Caspase-3 and PARP Cleavage

APcK110 induces apoptosis in AML and mastocytosis cell lines through cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), as demonstrated by immunoblotting [1]. This caspase-dependent mechanism of cell death contrasts with the cytostatic effects observed with some KIT inhibitors and indicates that APcK110 triggers a programmed cell death pathway, potentially leading to more definitive tumor cell elimination.

Apoptosis Caspase Activation PARP Cleavage

Selective Cytotoxicity: Sparing of Normal Hematopoietic Colony-Forming Cells

A critical differentiator for APcK110 is its ability to inhibit proliferation of primary AML blasts in a clonogenic assay without affecting the proliferation of normal hematopoietic colony-forming cells [1]. This selectivity contrasts with the broader cytotoxicity of conventional chemotherapeutics like cytarabine and suggests a favorable therapeutic index. While imatinib and dasatinib also exhibit some selectivity, APcK110's sparing of normal progenitors in the context of potent AML blast inhibition is a key attribute for in vivo studies aimed at minimizing bone marrow toxicity.

Therapeutic Window Hematotoxicity Clonogenic Assay

Optimal Research Applications for APcK110 Based on Quantitative Evidence


In Vitro and In Vivo Studies of KIT-Dependent AML, Including Imatinib-Resistant Contexts

APcK110 is ideally suited for preclinical AML research where KIT is a validated oncogenic driver, particularly in cases harboring KIT mutations (e.g., D816V) that confer resistance to imatinib. The compound's superior anti-proliferative activity against OCI/AML3 cells compared to imatinib and dasatinib [1], combined with its demonstrated in vivo efficacy in extending survival in an AML xenograft model [2], make it a preferred tool compound for pharmacodynamic and efficacy studies. Researchers can use APcK110 to interrogate KIT-dependent signaling pathways and to benchmark novel KIT inhibitors in both imatinib-sensitive and imatinib-resistant settings.

Mechanistic Studies of KIT-STAT3/5-Akt Signaling and Apoptosis Induction

The well-characterized mechanism of APcK110—dose-dependent inhibition of KIT, STAT3, STAT5, and Akt phosphorylation followed by caspase-3 and PARP cleavage [1]—provides a robust experimental system for studying the link between KIT signaling blockade and apoptotic cell death. This compound can serve as a positive control in assays designed to evaluate the downstream consequences of KIT inhibition in hematologic malignancies, enabling researchers to distinguish on-target apoptosis from off-target cytotoxicity.

Selective Targeting of Leukemic Blasts in Ex Vivo Clonogenic Assays

APcK110's unique selectivity profile—inhibiting primary AML blast colony formation while sparing normal hematopoietic colony-forming cells [1]—makes it an invaluable tool for ex vivo drug sensitivity testing on patient-derived samples. It can be used as a reference compound in clonogenic assays to determine whether novel agents possess a comparable therapeutic window, and to study the mechanisms underlying selective cytotoxicity against leukemic versus normal progenitors.

Quote Request

Request a Quote for N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.